Dibenzosuberane

説明

Historical Context of Tricyclic Frameworks in Organic and Medicinal Chemistry

Tricyclic compounds, which are chemical structures containing three fused rings of atoms, have a rich history in medicinal chemistry. wikipedia.org Their journey into prominence began in the 1940s with the discovery of first-generation antihistamines like promethazine, which possess a tricyclic structure. wikipedia.org This was followed in the early 1950s by the serendipitous discovery of the neuroleptic properties of chlorpromazine (B137089) and the antidepressant effects of imipramine. wikipedia.org Imipramine, originally investigated as an antipsychotic, became the first tricyclic antidepressant (TCA) and laid the groundwork for a major class of therapeutic agents for major depressive disorder. wikipedia.orgresearchgate.net

The basic structure of most TCAs consists of three interconnected rings, where the central ring is typically a seven-membered alicyclic ring. researchgate.net The dibenzocycloheptene group, the core of dibenzosuberane, is a common feature in many of these drugs. wikipedia.orgwikipedia.org The success of these early compounds solidified the importance of the tricyclic scaffold. Over time, tricyclic structures have been recognized as "privileged structures" in medicinal chemistry. nih.goveurekaselect.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug discovery across a wide range of therapeutic areas beyond central nervous system disorders, including antiviral and anticancer research. nih.goveurekaselect.com

Structural Classification and Nomenclature within the this compound Series

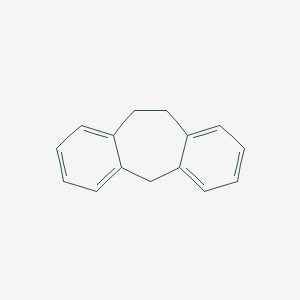

This compound is a tricyclic hydrocarbon whose structure features two benzene (B151609) rings fused onto a central seven-membered cycloheptane (B1346806) ring. juniperpublishers.com The term "suberane" is an older name for cycloheptane, hence the derivation of the name this compound. juniperpublishers.com The compound is systematically named 10,11-Dihydro-5H-dibenzo[a,d] researchgate.netannulene according to IUPAC nomenclature, and it is also known by the synonym dibenzocycloheptene. wikipedia.orgnih.gov

The this compound series includes key derivatives that are distinguished by the oxidation state at specific positions of the central cycloheptyl ring. juniperpublishers.com These core compounds form the basis for a wide array of derivatives explored in chemical research.

Core Compounds of the this compound Series

| Compound Name | Alternate Name(s) | Core Structure | Key Structural Feature |

|---|---|---|---|

| This compound | 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene | Two benzene rings fused to a cycloheptane ring | Saturated seven-membered central ring. juniperpublishers.com |

| Dibenzosuberone (B195587) | 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one | This compound with a carbonyl group | A ketone functional group at position 5 of the cycloheptyl ring. juniperpublishers.com |

| Dibenzosuberenone (B194781) | 5H-Dibenzo[a,d]cyclohepten-5-one | Dibenzosuberone with a double bond | A ketone at position 5 and a double bond between positions 10 and 11. juniperpublishers.com |

Natural Product Architectures Incorporating the Dibenzocycloheptyl Ring System

While the parent compounds this compound, dibenzosuberone, and dibenzosuberenone are not known to occur naturally, the underlying dibenzocycloheptyl ring system is present in a limited number of natural products. juniperpublishers.com These are typically resveratrol-based oligomers, which are complex molecules formed from the joining of multiple resveratrol (B1683913) units. Examples include Diptoindonesin D and Vaticanol C, which have been isolated from the bark of trees like Shorea gibbosa, and Hopeaphenol. juniperpublishers.com The presence of this tricyclic framework, albeit rare, within natural product architectures underscores its structural stability and potential for biological recognition.

Natural Products Containing the Dibenzocycloheptyl Moiety

| Natural Product | Source Organism | Chemical Class |

|---|---|---|

| Diptoindonesin D | Shorea gibbosa juniperpublishers.com | Resveratrol-based oligomer juniperpublishers.com |

| Vaticanol C | Shorea gibbosa juniperpublishers.com | Resveratrol-based oligomer juniperpublishers.com |

| Hopeaphenol | Japanese Knotweed, Shorea gibbosa juniperpublishers.com | Resveratrol-based oligomer juniperpublishers.com |

Structure

3D Structure

特性

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-3-7-14-11-15-8-4-2-6-13(15)10-9-12(14)5-1/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQCANLCUDUPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232254 | |

| Record name | Dibenzosuberane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystals; [Acros Organics MSDS] | |

| Record name | Dibenzocycloheptadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

833-48-7 | |

| Record name | 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzocycloheptadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 833-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzosuberane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-dihydro-5H-dibenzo[a,d]cycloheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOCYCLOHEPTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU7KLN5ED5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Synthesis Strategies for Dibenzosuberane Frameworks

Established Synthetic Pathways for Core Dibenzosuberane Analogs

Traditional methods for synthesizing the this compound core and its immediate analogs, such as the corresponding ketones, have laid the groundwork for the development of a wide range of derivatives.

Synthesis of Dibenzosuberenone (B194781) Derivatives

Dibenzosuberenone is a key intermediate and a versatile precursor for a variety of derivatives. nih.gov Its conjugated system allows for diverse chemical transformations, making it a focal point in synthetic chemistry.

One prominent method for derivatization involves inverse electron-demand Diels-Alder reactions. beilstein-journals.orgbeilstein-journals.org In this approach, dibenzosuberenone reacts with tetrazines bearing various substituents to produce novel polycyclic π-conjugated dihydropyridazine (B8628806) dyes. beilstein-journals.orgresearchgate.net These dihydropyridazines can be further oxidized to yield the corresponding pyridazines in high yields using reagents like phenyliodine bis(trifluoroacetate) (PIFA) or nitric oxide (NO). beilstein-journals.orgresearchgate.net Subsequent transformation of the pyridazine (B1198779) ring can lead to the formation of pyrrole (B145914) derivatives. nih.govbeilstein-journals.org

Another established pathway involves the derivatization of brominated dibenzosuberones. Starting materials such as 3,7- and 1,7-dibromodibenzosuberone can be prepared through regioselective bromination of the parent dibenzosuberone (B195587). nih.gov The ketone functionality of these brominated analogs can be converted to an oxime. Subsequent regioselective O-alkylation of the oxime with reagents like dimethylaminoethylchloride hydrochloride in the presence of a base such as potassium carbonate affords O-alkylated compounds. nih.gov

Table 1: Selected Reactions for Dibenzosuberenone Derivatization

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Dibenzosuberenone | Substituted Tetrazines | Dihydropyridazine Dyes | beilstein-journals.org, researchgate.net |

| Dihydropyridazine-appended dibenzosuberenones | PIFA or NO | Pyridazines | beilstein-journals.org, researchgate.net |

Efficient Methodologies for Dibenzosuberone Synthesis

Efficiency in the synthesis of the core dibenzosuberone structure is critical for its application as a starting material. Research has focused on improving reaction conditions and simplifying procedures. For instance, microwave-assisted synthesis has been explored as an alternative method for preparing derivatives like 2,8-dimethyldibenzosuberenone. arkat-usa.org One study found that heating the precursor to 80°C for one hour under microwave irradiation was sufficient to complete the reaction, offering a potentially faster and more energy-efficient route. arkat-usa.org

The synthesis of substituted dibenzosuberones can also be achieved through multi-step sequences starting from simpler precursors. One such approach begins with 3-bromobenzosuberone, which serves as an intermediate for creating new monosubstituted amides of the dibenzosuberone series. researchgate.net Direct bromination of commercially available dibenzosuberone using bromine and a Lewis acid like aluminum chloride is another established method to produce brominated derivatives, which are key intermediates for further functionalization. nih.govgoogle.com

Modern Approaches in this compound Derivative Synthesis

Contemporary synthetic organic chemistry has introduced powerful new tools for constructing complex molecules. These modern approaches, including C-H bond activation and convergent synthesis, are being applied to create novel this compound derivatives with high precision and efficiency.

C-H Bond Activation Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for forming C-C bonds, transforming notionally unreactive C-H bonds into functional groups. nih.govnih.gov This approach has been successfully applied to the synthesis of dibenzosuberone derivatives.

A notable example is the palladium-catalyzed intramolecular C–H/C–Br bond cross-coupling. acs.orgresearchgate.net In this methodology, an ortho-aroylated 3,5-diarylisoxazole is used as the starting substrate. The palladium catalyst facilitates the intramolecular coupling between an aryl C-H bond and an aryl C-Br bond, leading to the formation of the seven-membered ring of the dibenzosuberone framework. acs.org This strategy has been used to produce a variety of dibenzosuberones bearing an isoxazole (B147169) group, with reported yields ranging from 24% to over 99%. acs.orgresearchgate.net The versatility of this method is demonstrated by its good tolerance for various functional groups. acs.org

Table 2: Yields of Isoxazole-Bearing Dibenzosuberones via C-H Activation

| Substrate | Catalyst System | Product | Yield | Reference |

|---|

Convergent and Linear Synthesis Methodologies for Heterocyclic Conjugates

This methodology has been employed for the synthesis of 1H-1,2,3-triazole tethered this compound conjugates. researchgate.net Both linear and convergent approaches were utilized to create two series of these heterocyclic conjugates. A convergent strategy, in this context, allows for the rapid and straightforward assembly of the final complex structure from pre-synthesized this compound and triazole-containing fragments. researchgate.netnih.gov

Cyclopropanation Reactions for Spiro-Fused Derivatives

Cyclopropanation is a key reaction for creating three-membered rings, and it has been used to synthesize spiro-fused this compound derivatives. Spiro compounds feature a single atom as the common junction of two rings. nih.gov

The synthesis of spiro-fused cyclopropane-dibenzocycloheptatrienes has been achieved starting from dibenzocycloalkenones. lew.ro Specifically, dibenzocycloheptatrienone can be subjected to cyclopropanation under phase-transfer catalysis conditions using 1,2-dibromoethane. lew.ro This reaction generates a spiro-fused ketone where the cyclopropane (B1198618) ring is attached at the carbon adjacent to the carbonyl group. These spiro ketones can then be reduced, for example with sodium borohydride, to the corresponding spiro alcohols in good yields. lew.ro The reaction conditions, such as temperature and the order of reagent addition, are crucial for maximizing the yield of the desired spiro-cyclopropane product. mdpi.com

Copper-Free Click Chemistry for Biotinylated Analogues

The specific labeling of biomolecules is crucial for studying their function and localization. Copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful bioorthogonal ligation method that avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry. juniperpublishers.comrsc.org This technique is particularly valuable for attaching probes like biotin (B1667282) to complex molecules such as this compound derivatives, enabling their use in biochemical assays.

A notable application of this methodology is the synthesis of biotinylated this compound analogues. juniperpublishers.com The process begins with the dibenzosuberenone, which is converted to its corresponding oxime. A Beckmann rearrangement of the oxime yields a lactam, which is subsequently reduced. Following derivatization of the resulting amine, a crucial internal alkyne intermediate is synthesized through a sequence of dibromination and base-induced elimination. This strained cyclooctyne (B158145) intermediate is then ready to react with an appropriate azide (B81097), such as a biotin-azide conjugate, via copper-free click chemistry to furnish the final biotinylated this compound derivative. juniperpublishers.com

The SPAAC reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed efficiently at physiological temperatures without a metal catalyst. organic-chemistry.org This biocompatibility is a major advantage for in vivo applications. juniperpublishers.comrsc.org The reaction between a dibenzocyclooctyne (DBCO) group and an azide is rapid and highly selective, forming a stable triazole linkage.

| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |

| 1 | Oxime formation | Dibenzosuberenone, Hydroxylamine | Oxime |

| 2 | Beckmann rearrangement | - | Lactam |

| 3 | Reduction & Derivatization | - | Amine intermediate |

| 4 | Alkyne formation | Dibromination, t-BuOK | Cyclooctyne intermediate |

| 5 | Copper-free click reaction | Azide-tagged biotin | Biotinylated this compound |

Stereoselective Synthesis and Chiral Induction within this compound Scaffolds

The introduction of chirality into the this compound framework is of significant interest, particularly for the development of new therapeutic agents, as stereochemistry often plays a critical role in pharmacological activity. Achieving stereocontrol in the synthesis of these tricyclic systems can be accomplished through various strategies, including asymmetric synthesis and the stereoselective functionalization of a pre-existing scaffold.

One approach to introducing chirality involves the asymmetric epoxidation of the double bond within the seven-membered ring of dibenzosuberenone. juniperpublishers.com This reaction can create a chiral epoxide, which can then serve as a handle for the diastereoselective introduction of other functional groups. For instance, the epoxides derived from 5H-dibenzo[a,d]cycloheptene can be converted into trans-fused tetrahydrofuran (B95107) derivatives through a multi-step sequence that includes a stereoselective reduction of a hemiacetal intermediate. researchgate.net This demonstrates how a chiral center introduced into the this compound system can direct the stereochemical outcome of subsequent transformations.

Another strategy for accessing enantiomerically pure this compound derivatives is through chiral resolution. This method involves separating a racemic mixture into its constituent enantiomers. While not an asymmetric synthesis, it is a practical approach for obtaining chiral compounds. google.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent. google.com

While direct asymmetric synthesis of the this compound core is challenging, the development of novel chiral ligands and catalysts offers potential avenues for future advancements. rsc.orgorganic-chemistry.orgarmchemfront.comnih.gov For example, rhodium-catalyzed asymmetric hydrogenation using chiral diene ligands has proven effective for the synthesis of other chiral cyclic compounds and could potentially be adapted for the stereoselective reduction of dibenzosuberenone or its derivatives. armchemfront.com

| Method | Description | Starting Material | Key Feature |

| Asymmetric Epoxidation | Introduction of a chiral epoxide on the seven-membered ring. | Dibenzosuberenone | Creates a chiral handle for further functionalization. juniperpublishers.com |

| Stereoselective Functionalization | Conversion of epoxides to trans-fused tetrahydrofurans. | 5H-dibenzo[a,d]cycloheptene epoxide | Stereocontrol in subsequent ring-forming reactions. researchgate.net |

| Chiral Resolution | Separation of a racemic mixture of this compound derivatives. | Racemic this compound derivative | Use of chiral resolving agents to form separable diastereomers. google.com |

Synthesis of Polycyclic π-Conjugated Systems from Dibenzosuberenone Precursors

Dibenzosuberenone is a versatile precursor for the synthesis of novel polycyclic π-conjugated systems, which are of interest for their potential applications in materials science due to their photophysical properties. beilstein-journals.orgnih.gov A powerful method for extending the conjugation of the dibenzosuberenone framework is the inverse electron-demand Diels-Alder (IEDDA) reaction. armchemfront.combeilstein-journals.org

This reaction involves the cycloaddition of an electron-poor diene, such as a substituted tetrazine, with an electron-rich dienophile. beilstein-journals.org Although dibenzosuberenone itself is not sufficiently electron-rich for facile reaction with all tetrazines, the reaction proceeds efficiently when the tetrazine is substituted with electron-withdrawing groups (EWGs). beilstein-journals.org This is because EWGs lower the LUMO energy of the tetrazine diene, decreasing the HOMO-LUMO energy gap with the dienophile and thereby increasing reactivity. beilstein-journals.org

The IEDDA reaction between dibenzosuberenone and various s-tetrazines yields novel polycyclic dihydropyridazine dyes. armchemfront.combeilstein-journals.org These dihydropyridazines can be further transformed. Oxidation of the dihydropyridazine-appended dibenzosuberenones, for example with phenyliodine(III) bis(trifluoroacetate) (PIFA), affords the corresponding pyridazines in high yields. armchemfront.com Subsequent reductive treatment of the pyridazines with zinc can lead to the formation of pyrrole-containing polycyclic systems. armchemfront.com These synthetic transformations significantly expand the structural diversity and π-conjugation of the original dibenzosuberenone scaffold, leading to compounds with interesting photophysical properties, such as long-wavelength absorbance and emission. armchemfront.combeilstein-journals.org

| Reaction Type | Reactants | Product | Key Features |

| Inverse Electron-Demand Diels-Alder | Dibenzosuberenone, s-Tetrazine with EWGs | Dihydropyridazine derivative | Forms a new heterocyclic ring, extending π-conjugation. armchemfront.combeilstein-journals.org |

| Oxidation | Dihydropyridazine derivative | Pyridazine derivative | Aromatization of the dihydropyridazine ring. armchemfront.com |

| Reduction | Pyridazine derivative | Pyrrole derivative | Ring contraction to a five-membered heteroaromatic ring. armchemfront.com |

Reaction Mechanisms and Chemical Transformations of Dibenzosuberane Compounds

Mechanistic Investigations of C-H Activation in Dibenzosuberone (B195587) Formation

The synthesis of dibenzosuberones, which are ketones of dibenzosuberane, has been efficiently achieved through palladium-catalyzed intramolecular C-H bond activation strategies. researchgate.netnih.govacs.org A key methodology involves using an ortho-aroylated 3,5-diarylisoxazole as the starting substrate. nih.govacs.org This substrate undergoes an intramolecular C-H/C-Br bond cross-coupling reaction catalyzed by palladium to yield various dibenzosuberones that incorporate an isoxazole (B147169) group. researchgate.netnih.gov

The proposed mechanism for this transformation is a testament to the efficacy of directed C-H activation. researchgate.netacs.org The reaction demonstrates high functional group tolerance, producing the desired dibenzosuberone structures in yields ranging from 24% to over 99% based on ¹H NMR analysis. nih.govacs.org The definitive structures of these complex molecules have been confirmed through X-ray crystallography. nih.govacs.org Further investigations into the catalytic cycle, such as intramolecular kinetic isotope effect studies, have been employed to probe the C-H bond activation step in related systems, providing deeper mechanistic insights. acs.org

| Starting Material | Catalyst System | Key Transformation | Yield Range | Source |

|---|---|---|---|---|

| ortho-Aroylated 3,5-diarylisoxazole | Palladium | Intramolecular C-H/C-Br cross-coupling | 24% to >99% | nih.govacs.org |

Organometallic Reactions Involving this compound Arene Complexes

This compound can act as an arene ligand, coordinating to transition metals to form organometallic complexes. The reactivity of these complexes is distinct and has been studied alongside related arene complexes like those of indane and tetralin. cdnsciencepub.comresearchgate.net

The reactivity of [(η⁶-arene)Mn(CO)₃]⁺ cations shows significant variation depending on the nature of the arene ligand. cdnsciencepub.comresearchgate.net While complexes with arenes like trindane and indane undergo C-H insertions and subsequent haptotropic shifts (migration of the metal center from one ring to another), the this compound complex exhibits different behavior. cdnsciencepub.comresearchgate.netmdpi.com For instance, the reaction of [(η⁶-trindane)Mn(CO)₃]⁺ with potassium t-butoxide can lead to a migration of the manganese fragment from the central ring to a peripheral ring. researchgate.net Similarly, iridium complexes of indane have been shown to undergo dehydrogenation and an η⁶-to-η⁵ haptotropic shift. mdpi.com In contrast, the [(η⁶-dibenzosuberane)Mn(CO)₃]⁺ cation does not follow this pathway, instead undergoing deprotonation at a benzylic site. cdnsciencepub.comresearchgate.net

Following the initial deprotonation at a benzylic position, the subsequent reaction pathway for the this compound complex diverges from that of its analogues. cdnsciencepub.comresearchgate.net For the [(η⁶-tetralin)Mn(CO)₃]⁺ complex, the zwitterionic intermediate formed after deprotonation attacks another cation, leading to a dimerization product. cdnsciencepub.comresearchgate.net However, in the case of the [(η⁶-dibenzosuberane)Mn(CO)₃]⁺ complex, the intermediate proceeds through an elimination pathway to form a stable elimination product, whose structure has been confirmed by X-ray crystallography. cdnsciencepub.comresearchgate.net This highlights how the subtle structural differences in the arene ligand dictate the ultimate reaction outcome.

| Arene Ligand | Primary Reaction Pathway | Final Product Type | Source |

|---|---|---|---|

| Trindane | C-H Insertion / Haptotropic Shift | (η⁵-C₁₅H₁₅)Mn(CO)₂L | researchgate.net |

| Indane | Haptotropic Shift | (η⁵-indenyl)Mn(CO)₂L | researchgate.netmdpi.com |

| Tetralin | Deprotonation / Dimerization | Tetralenyl-substituted (η⁵-cyclohexadienyl)Mn(CO)₃ | researchgate.net |

| This compound | Deprotonation / Elimination | Stable Elimination Product | cdnsciencepub.comresearchgate.net |

Photochemical Reactions and Photoinduced Switching Processes

This compound-based compounds have been investigated for their photochemical properties, leading to the development of potential molecular switches. acs.org Specifically, C₂-symmetric helicenes built upon a this compound skeleton have been synthesized and studied as chirochromic optical switches. acs.org These molecules can undergo photoisomerization, a process where light induces a structural change between isomers. testbook.com

In one example, a this compound-based helicene (7a) can be converted to its diastereomer (7a') upon irradiation with 365 nm light. acs.org This process can be reversed either by irradiating at a different wavelength (254 nm) or through thermal means at 130 °C. acs.org This photoinduced switching process results in a significant change in the diastereomeric excess (de) of the material, demonstrating a 133% difference from 99.2% to -34%. acs.org The ability to modulate the helical chirality of the molecule with light makes these this compound derivatives promising candidates for applications in liquid crystal materials. acs.org The underlying principle of such switches often involves a photoinduced electrocyclization, which can be facilitated by changes in the aromaticity of the molecule in its excited state. diva-portal.org

Elucidation of Reaction Mechanisms via Biradical Intermediates

Reaction mechanisms involving this compound derivatives have, in some cases, been shown to proceed through biradical intermediates. beilstein-journals.orgbeilstein-journals.org The formation of these intermediates is a key step in understanding the reaction pathway and product distribution. For instance, the regiochemistry of substituents in the seven-membered ring of certain silacycloheptenes provides convincing evidence for the formation of a biradical intermediate during the reaction. cdnsciencepub.com

A notable example involves the [2+1] cycloaddition reactions of diazo compounds with fullerenes to create this compound-fullerene derivatives. beilstein-journals.orgbeilstein-journals.org The general mechanism for such reactions can involve the 1,3-dipolar cycloaddition of the diazo compound to the fullerene, followed by the elimination of nitrogen from the resulting pyrazoline intermediate. beilstein-journals.orgbeilstein-journals.org This process can lead to the formation of a biradical intermediate which then rearranges to the final, more thermodynamically stable, closed-ring product. beilstein-journals.orgnih.gov The existence of 1,4-biradical intermediates is often supported by experimental evidence, such as radical trapping experiments, and computational studies, which can explain the stereochemical outcome of the reaction. acs.org

Computational Chemistry and Modeling Studies of Dibenzosuberane Systems

Energetic and Structural Computations of Dibenzosuberane and Its Derivatives

Computational studies have been effectively employed to determine the energetic and structural properties of this compound and its derivatives. A detailed study on 10,11-dihydro-5H-dibenzo[a,d]cycloheptene, the core this compound structure, combined experimental calorimetric techniques with high-level computational calculations to investigate its molecular structure and energetics. researchgate.netup.pt Using the G3(MP2)//B3LYP level of theory, researchers have been able to calculate gas-phase standard molar enthalpies of formation that are in good agreement with experimental results derived from combustion and sublimation enthalpy measurements. researchgate.net This synergy between experimental data and computational chemistry provides a robust validation of the theoretical models used.

These computational methods are crucial for developing schemes that can predict the properties of related compounds, which is particularly valuable in fields like the modeling of bio-oil composition. researchgate.net For instance, the energetic effects of adding different functional groups to a core structure can be systematically analyzed. researchgate.net

In the realm of materials science, structural optimization of new this compound-substituted fullerene derivatives has been performed using the B3LYP function with a 6-31G basis set. bilkent.edu.tr X-ray analysis of C2-symmetric this compound-based helicenes has revealed the preferred conformation of the this compound skeleton, showing equatorially oriented ethyl groups at the C-8 and C-9 positions. acs.org Such detailed structural insights are fundamental for designing molecules with specific three-dimensional shapes and functionalities.

Table 1: Standard Molar Enthalpy of Formation of this compound This table summarizes the experimentally determined and computationally calculated enthalpy of formation for 10,11-dihydro-5H-dibenzo[a,d]cycloheptene in the gaseous phase.

| Property | Method | Value (kJ·mol⁻¹) | Source |

| Gas-Phase Standard Molar Enthalpy of Formation | Experimental Calorimetry | Data derived from combustion and sublimation enthalpies | researchgate.net |

| Gas-Phase Standard Molar Enthalpy of Formation | Computational (G3(MP2)//B3LYP) | Calculated value in good agreement with experimental data | researchgate.net |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational simulation technique used to predict how a small molecule (ligand), such as a this compound derivative, binds to a macromolecular target, typically a protein. researchgate.net This method is a cornerstone of modern drug discovery, allowing scientists to study ligand-protein interactions and predict binding conformations and affinities. researchgate.netnih.gov The process involves preparing the ligand and protein structures computationally, defining a search space on the protein (often the active site), and then using a scoring function to evaluate the potential binding poses of the ligand. texilajournal.comyoutube.com

The procedure begins with obtaining the 3D structures of the target protein, often from a repository like the Protein Data Bank, and the ligand. texilajournal.com The ligand's structure is optimized to find its lowest energy conformation. nih.gov Software packages such as AutoDock Vina or the FlexX module in LeadIT are then used to perform the docking calculations. nih.govtexilajournal.com These programs employ algorithms that explore various orientations and conformations of the ligand within the protein's binding site and calculate a binding affinity or score for each pose. researchgate.nettexilajournal.com

The results are analyzed to identify the most stable binding mode, characterized by factors like low binding energy and favorable intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. youtube.combdvets.org Although the protein is often treated as a rigid structure to simplify calculations, advancements in computational power are increasingly allowing for the simulation of protein flexibility, providing a more dynamic and realistic view of the interaction. researchgate.nettexilajournal.com For this compound-based compounds with therapeutic potential, molecular docking can screen large libraries of derivatives against a specific biological target, prioritizing the most promising candidates for further experimental testing. bdvets.org

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In the process of drug discovery and development, a significant number of promising lead compounds fail due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. uq.edu.au In silico ADMET prediction has emerged as a critical tool to identify and filter out compounds with poor pharmacokinetic profiles early in the discovery pipeline, thereby reducing time and costs. uq.edu.ausciensage.info These computational methods use quantitative structure-activity relationships (QSAR) and other machine-learning models to predict a molecule's ADMET characteristics based on its structure. nih.gov

A variety of freely available and commercial software tools, such as pkCSM, SwissADME, and PreADMET, are used for these predictions. uq.edu.ausciensage.infobiorxiv.org These platforms can calculate a wide range of properties for a given molecule, like a this compound derivative. Predicted parameters often include physicochemical properties (e.g., molecular weight, lipophilicity), absorption (e.g., water solubility, intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., cytochrome P450 enzyme inhibition), and various toxicity endpoints. sciensage.infobiorxiv.org

The accuracy of these in silico models has improved significantly, with predictions for some physicochemical properties nearing the accuracy of experimental measurements. nih.gov However, the quality of the predictions is fundamentally dependent on the quality and quantity of the experimental data used to train the models. nih.gov For novel scaffolds like certain this compound derivatives, these predictive tools offer an invaluable first pass to assess their drug-likeness and potential liabilities before committing to costly synthesis and experimental testing. sciensage.info

Table 2: Common ADMET Properties Predicted by In Silico Tools This table lists key pharmacokinetic and toxicity properties that can be estimated for drug candidates using computational models.

| Category | Predicted Property | Relevance |

| Absorption | Human Intestinal Absorption | Predicts uptake into the bloodstream after oral administration. |

| Caco-2 Permeability | In vitro model for intestinal absorption. | |

| Water Solubility | Affects absorption and formulation. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Determines if a compound can reach the central nervous system. |

| Plasma Protein Binding | Influences the amount of free drug available to act on a target. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts drug-drug interactions and metabolic stability. |

| Excretion | Total Clearance | Indicates the rate at which a drug is removed from the body. |

| Toxicity | AMES Toxicity (Mutagenicity) | Predicts the potential of a compound to cause DNA mutations. |

| hERG Inhibition | Assesses the risk of cardiac toxicity. | |

| Hepatotoxicity | Predicts the potential for drug-induced liver injury. |

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful and widely used computational method for elucidating complex chemical reaction mechanisms. sumitomo-chem.co.jprsc.org By calculating the electronic structure of molecules, DFT allows researchers to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. sumitomo-chem.co.jp This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

The application of DFT is particularly valuable in organometallic catalysis and organic synthesis, where it can help rationalize experimental observations and guide the design of new catalysts and reactions. sumitomo-chem.co.jpnih.gov For instance, DFT calculations have been employed to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, a transformation where a this compound-related structure can be involved. acs.org Such studies can determine the rate-determining step of a reaction and explain its stereoselectivity by comparing the energy barriers of different possible pathways. rsc.orgacs.org

In a study on the NHC-catalyzed cycloaddition of ketenes and benzaldehydes, DFT calculations were used to investigate two possible mechanisms. rsc.org The results showed that the reaction proceeds through the formation of a β-lactone intermediate and identified the cycloaddition step as being both rate- and stereoselectivity-determining. rsc.org The ability to model these intricate details makes DFT an indispensable tool for synthetic chemists seeking to understand and optimize reaction conditions and outcomes. arxiv.org

Theoretical Simulations of Electronic Properties of this compound-Substituted Systems

Theoretical simulations are crucial for understanding and predicting the electronic properties of novel materials, and this compound-substituted systems are no exception. A notable application is in the design of acceptor materials for polymer solar cells (PSCs). bilkent.edu.tr Researchers have synthesized and characterized new this compound-substituted fullerene derivatives, specifically a mono-adduct (DBSCMA) and a bis-adduct (DBSCBA), for this purpose. bilkent.edu.trresearchgate.net

Theoretical simulations, using methods like DFT with the B3LYP functional, were performed to investigate how the this compound substitution affects the electronic properties of the C60 fullerene cage. bilkent.edu.tr These calculations determined the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the new derivatives. bilkent.edu.tr The simulation results, which were consistent with experimental measurements from ultraviolet photoelectron spectroscopy, showed that the this compound groups raise the HOMO and LUMO energy levels compared to the widely used PCBM acceptor. bilkent.edu.tr

This upward shift in energy levels is beneficial for PSCs, as it can lead to a higher open-circuit voltage (Voc) and improved power conversion efficiency. bilkent.edu.tr The computational results indicated that the bis-substituted derivative (DBSCBA) had higher HOMO and LUMO levels than the mono-substituted one (DBSCMA), a prediction that aligned with the superior performance of DBSCBA in fabricated solar cell devices. bilkent.edu.trresearchgate.net These studies demonstrate how theoretical simulations can effectively guide the molecular design of new materials with tailored electronic properties for specific applications. bilkent.edu.tr

Table 3: Calculated and Experimental Energy Levels of this compound-Fullerene Derivatives This table presents the HOMO and LUMO energy levels for this compound-C60 derivatives, comparing theoretically calculated values with experimental data. All values are in electron volts (eV).

| Compound | Method | HOMO (eV) | LUMO (eV) | Source |

| PCBM | Theoretical (B3LYP/6-31G) | -5.78 | -3.20 | bilkent.edu.tr |

| Experimental (UPS) | -5.90 | -4.30 | bilkent.edu.tr | |

| DBSCMA | Theoretical (B3LYP/6-31G) | -5.64 | -3.16 | bilkent.edu.tr |

| Experimental (UPS) | -5.85 | -4.25 | bilkent.edu.tr | |

| DBSCBA | Theoretical (B3LYP/6-31G) | -5.42 | -3.09 | bilkent.edu.tr |

| Experimental (UPS) | -5.75 | -4.15 | bilkent.edu.tr |

Computational Analysis and Classification of Molecular Scaffolds in Medicinal Chemistry

The scaffold concept is a central organizing principle in medicinal chemistry, where a scaffold is defined as the core structure of a molecule. nih.govnih.gov Computational methods are essential for systematically identifying, classifying, and analyzing molecular scaffolds from large compound databases. nih.gov The this compound core represents one such scaffold, which can serve as a template for designing new series of bioactive compounds.

One of the most common computational approaches is the Bemis-Murcko framework, which defines the scaffold as the combination of all ring systems and the linkers connecting them within a molecule. wiley-vch.de This method provides a consistent way to break down molecules into their constituent core structures, facilitating the analysis of scaffold diversity within chemical libraries. wiley-vch.de More recent and conceptually distinct methods have also been developed, such as analog series-based (ASB) scaffolds, which take chemical reaction information and analog series relationships into account to generate scaffolds that may be more intuitive for medicinal chemists. nih.govdrugdiscoverytrends.com

These computational analyses allow researchers to create structural hierarchies, classify compounds, and associate specific scaffolds with particular biological activities. nih.gov By analyzing the scaffold content of screening libraries, organizations can assess their structural diversity and identify "rare scaffolds" that represent novel areas of chemical space. u-strasbg.fr For a scaffold like this compound, these computational tools can be used to understand its prevalence, explore its derivatization patterns in known bioactive compounds, and guide the design of new libraries with enhanced diversity and biological relevance. nih.gov

Dibenzosuberane Derivatives and Structure Activity Relationship Sar Studies

Design Principles for Dibenzosuberane-Based Molecular Scaffolds

The design of molecular scaffolds based on the this compound core is a strategic process in drug discovery, aiming to create novel molecules with specific biological activities. nih.gov This process involves considering the three-dimensional arrangement of the scaffold and how it can interact with biological targets. biosolveit.de Key principles in the design of this compound-based scaffolds include:

Scaffold Hopping and Core Replacement : One approach is to replace a known pharmacophore with the this compound core while maintaining a similar spatial arrangement of functional groups. biosolveit.de This "scaffold hopping" can lead to new chemical entities with improved properties. biosolveit.de For instance, replacing a flexible chain with the more rigid this compound scaffold can reduce the entropy of binding to a target, potentially increasing affinity. spirochem.com

Fragment-Based Design : This principle involves combining fragments of known active molecules with the this compound scaffold. nih.gov The design leverages the inherent biological relevance of natural product fragments to create novel pseudo-natural products. nih.gov This approach aims to explore new areas of chemical space while retaining key interaction points. nih.gov

Introduction of Exit Vectors : The this compound scaffold can be designed with specific points for chemical modification, known as exit vectors. spirochem.com These allow for the systematic exploration of chemical space around the core structure, enabling the fine-tuning of pharmacological properties. spirochem.com Compact scaffolds with multiple exit vectors are particularly valuable as they allow for the exploration of a wide range of dihedral angles and distances between functional groups. spirochem.com

Defined Molecular Scaffolds : Utilizing well-defined molecular hubs, such as those derived from amino acids, allows for the construction of multifunctional molecules with precise control over the placement of substituents on the this compound core. mdpi.com This strategy helps overcome the challenges of statistical derivatization, which often leads to complex mixtures of products. mdpi.com

The goal of these design principles is to generate libraries of this compound derivatives that can be screened for biological activity, leading to the identification of promising lead compounds for further development. nih.govspirochem.com

Strategies for Functionalization and Diversification of this compound Derivatives

To explore the full potential of the this compound scaffold, various strategies are employed to functionalize and diversify its structure. These strategies aim to introduce a wide range of chemical groups and functionalities, thereby modulating the compound's physicochemical properties and biological activity. nih.gov

A common and effective strategy for diversifying this compound derivatives is the incorporation of heterocyclic rings. These rings can introduce new hydrogen bonding capabilities, alter electronic properties, and provide new points for interaction with biological targets. japsonline.com

Triazoles : 1,2,3-triazole rings can be introduced into this compound structures, often via copper-catalyzed azide-alkyne cycloaddition reactions. researchgate.net This "click chemistry" approach is highly efficient and allows for the creation of a diverse library of compounds. researchgate.net For example, a series of 1H-1,2,3-triazole tethered this compound conjugates were synthesized and evaluated for their antiproliferative activity. researchgate.net The combination of these two heterocyclic systems can lead to compounds with interesting biological profiles. nih.gov

Isoxazoles : The isoxazole (B147169) ring system can also be appended to the this compound core. The synthesis of isoxazole-substituted derivatives often involves the cyclization of appropriate precursors. japsonline.com

Oxadiazoles : The 1,3,4-oxadiazole (B1194373) moiety is another important heterocycle used to functionalize this compound. researchgate.net A series of novel 1,3,4-oxadiazole analogs containing the this compound moiety were synthesized and showed promising antibacterial and antifungal activities. researchgate.net The synthesis of these compounds can be achieved through various methods, including the cyclization of hydrazides. japsonline.comijcce.ac.ir The oxadiazole ring is considered a bioisostere of amide and ester groups, which can lead to improved pharmacological properties. ijcce.ac.ir

The incorporation of these heterocyclic moieties provides a powerful tool for the late-stage functionalization and diversification of this compound derivatives, enabling the exploration of a broader chemical space and the potential discovery of novel bioactive compounds. nih.gov

A more unconventional strategy for the diversification of this compound derivatives involves their conjugation with fullerene C60. This approach combines the unique electronic and photophysical properties of fullerenes with the established biological relevance of the this compound scaffold. beilstein-journals.org

The synthesis of this compound-fullerene conjugates is typically achieved through [2+1] cycloaddition reactions. nih.govbeilstein-journals.org One common method is the thermal addition of diazo compounds derived from this compound to the fullerene core. beilstein-journals.org This reaction leads to the formation of methanofullerenes, where the this compound moiety is attached to the fullerene cage via a cyclopropane (B1198618) ring. nih.gov

Researchers have synthesized and characterized this compound-C60 mono-adducts (DBSCMA) and bis-adducts (DBSCBA) for potential application as acceptor materials in polymer solar cells. researchgate.net Theoretical simulations and experimental measurements have been used to investigate the influence of the this compound substitution on the electronic energy levels of the fullerene. researchgate.net

While the primary focus of these conjugates has been in materials science, the known biological activities of both fullerenes and this compound derivatives suggest potential applications in medicinal chemistry. beilstein-journals.org Fullerene conjugates have been explored for their neuroprotective and antimicrobial activities, and their ability to interact with biological membranes. beilstein-journals.orgnih.gov The this compound moiety could serve to modulate the solubility and biological targeting of the fullerene conjugate. nih.gov

Structure-Activity Relationship (SAR) Analysis of Bioactive this compound Analogs

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that seeks to understand how the chemical structure of a compound influences its biological activity. gardp.orgdrugdesign.org For this compound analogs, SAR studies aim to identify the key structural features responsible for their pharmacological effects.

The type and position of substituents on the this compound core can have a profound impact on the pharmacological efficacy of the resulting analogs.

Impact of Heterocyclic Substituents : The introduction of heterocyclic moieties, as discussed previously, significantly influences biological activity. For instance, in a series of 1,3,4-oxadiazole analogs of this compound, the nature of the substituent on the oxadiazole ring was found to be crucial for antimicrobial potency. researchgate.net

Role of Other Functional Groups : The presence of other functional groups, such as amino groups or hydroxyl groups, can also dramatically alter the pharmacological profile. Modifications to these groups can affect receptor binding, selectivity, and pharmacokinetic properties.

Stereochemistry : Chirality can play a significant role in the pharmacological activity of this compound derivatives. Different enantiomers of a compound can exhibit distinct biological activities and potencies, highlighting the importance of stereoselective synthesis and testing. researchgate.net

The following table provides a summary of research findings on the influence of substituents on the pharmacological efficacy of this compound analogs:

| This compound Analog | Substituent/Modification | Observed Effect on Pharmacological Efficacy |

| 1,3,4-Oxadiazole Derivatives | Varied substituents on the oxadiazole ring | Certain substituents led to highly active antibacterial and antifungal agents. researchgate.net |

| 1,2,3-Triazole Conjugates | Ortho chloro-substituted aryl ring on the triazole | Showed the most active antiproliferative activity against HepG2 cell lines in the series. researchgate.net |

| Azetidin-3-amine Derivative | Propan-2-yl group on the azetidine (B1206935) nitrogen | Investigated for its efficacy, with chirality being a key factor. |

| Cyclopropyl-annulated this compound | Annulation of a cyclopropyl (B3062369) group | Resulted in potent multidrug resistance modulators. researchgate.net |

These findings underscore the importance of systematic modifications and biological evaluation to establish clear SAR trends. gardp.org Computational methods are increasingly being used to predict the activity of new analogs and guide synthetic efforts. ug.edu.geuni-bonn.de

The biological activity of a molecule is not solely determined by its static structure but also by its conformational flexibility and dynamics. nih.gov The this compound scaffold, with its seven-membered central ring, can adopt various conformations, and the equilibrium between these conformations can influence how the molecule interacts with its biological target. cuni.cz

Conformational Flexibility and Target Binding : The ability of a this compound derivative to adopt a specific conformation that is complementary to the binding site of a target protein is crucial for its biological activity. biorxiv.org The flexibility of the molecule can allow for an "induced fit" binding mechanism.

Membrane Interactions : The conformational dynamics of a molecule can also play a role in its ability to cross cell membranes. biorxiv.org For instance, a molecule might adopt a more compact, less polar conformation to facilitate passage through the lipid bilayer, and then transition to a more extended, bioactive conformation in the aqueous environment of the cell. biorxiv.org

Understanding the conformational dynamics of this compound analogs is therefore essential for a complete picture of their SAR. nih.gov Computational techniques such as molecular dynamics simulations can provide valuable insights into the conformational landscape of these molecules and how it relates to their biological function. nih.gov

Scaffold Hopping and Lead Optimization Strategies in Drug Discovery

In modern medicinal chemistry, scaffold hopping and lead optimization are pivotal strategies for the discovery and development of novel therapeutic agents. nih.govoncodesign-services.com Scaffold hopping aims to identify structurally novel compounds with different core structures (scaffolds) but similar biological activity to a known active molecule. uniroma1.it This approach is valuable for generating new intellectual property, improving physicochemical properties, and circumventing undesirable characteristics of the original lead compound. nih.gov Lead optimization, conversely, is an iterative process of modifying a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile, ultimately transforming it into a viable drug candidate. oncodesign-services.com The this compound framework, with its rigid tricyclic structure, has proven to be a valuable and synthetically tractable scaffold in both of these processes.

Scaffold Hopping and Structural Simplification

One effective strategy in lead optimization that often overlaps with scaffold hopping is structural simplification. nih.gov This approach involves deconstructing large, complex lead compounds to identify the minimal pharmacophore required for biological activity, thereby improving properties like synthetic accessibility and drug-likeness. nih.govresearchgate.net

A notable example involves the development of selective somatostatin (B550006) subtype 1 (SST1) receptor antagonists. The initial lead compound was a complex molecule. Through a process of structural simplification, researchers identified a key this compound-containing analogue (Compound 129) that retained high affinity for the SST1 receptor. researchgate.net This successful scaffold modification focused further optimization efforts on the tricyclic this compound core itself. Subsequent modifications to this new, simpler scaffold led to the discovery of achiral analogues with significantly improved potency and favorable pharmacokinetic properties, such as good oral absorption and metabolic stability. nih.gov

| Compound | Key Structural Feature | SST1 Receptor Binding Affinity (Kd) | Research Finding |

|---|---|---|---|

| Analogue 129 | Initial this compound Scaffold | 18.2 nmol/L | Resulted from structural simplification of a more complex lead, retaining high affinity and selectivity. researchgate.net |

| Analogue 130 | Optimized this compound Moiety | 0.52 nmol/L | Demonstrated significantly improved antagonistic activity and favorable pharmacokinetic properties. nih.gov |

| Analogue 131 | Optimized this compound Moiety | 0.78 nmol/L | Showed high potency and good metabolic stability, highlighting the success of the optimization strategy. nih.gov |

Lead Optimization through Bioisosteric Replacement

Bioisosteric replacement is a cornerstone of lead optimization where a functional group within a lead compound is exchanged for another group with similar physical or chemical properties. drughunter.comipinnovative.com This strategy is employed to modulate potency, selectivity, metabolic stability, and other pharmacokinetic parameters. researchgate.netnih.gov

Research into novel inhibitors for p38α MAP kinase illustrates the application of this strategy to a dibenzosuberone (B195587) (a ketone derivative of this compound) scaffold. nih.gov In this case, scientists targeted the arylamide-linked spine residues of an existing inhibitor. By employing bioisosteric replacement, they introduced N-acylhydrazone and selenophene (B38918) residues. This modification led to the creation of new dibenzosuberone derivatives with not only high potency but also enhanced metabolic stability and a prolonged target residence time, a critical factor for sustained drug efficacy. nih.gov

| Scaffold | Original Moiety | Bioisosteric Replacement | Observed Improvement |

|---|---|---|---|

| Dibenzosuberone | Arylamide-linked spine residue | N-acylhydrazone | Yielded metabolically stable inhibitors with high potency and prolonged target residence time. nih.gov |

| Dibenzosuberone | Arylamide-linked spine residue | Selenophene | Resulted in inhibitors with improved metabolic stability and high potency in enzymatic and whole blood assays. nih.gov |

These examples underscore the utility of the this compound scaffold in advanced drug discovery campaigns. Its rigid nature provides a solid anchor for systematic structural modifications, while its chemical tractability allows for diverse applications of lead optimization strategies, including structural simplification and bioisosteric replacement, to refine molecular properties and develop potent and selective drug candidates.

Pharmacological and Biological Research Applications of Dibenzosuberane Derivatives

Development of Dibenzosuberane-Based Therapeutic Agents

Antidepressant Analog Development and Mechanistic Investigations

The this compound core is a hallmark of several well-known tricyclic antidepressants (TCAs). mdpi.comCurrent time information in Bangalore, IN. Analogs such as amitriptyline (B1667244) and its metabolite, nortriptyline, are established medicines used for mood disorders. mdpi.combeilstein-journals.org

The primary mechanism of action for these this compound-based antidepressants is the inhibition of neurotransmitter reuptake. mdpi.comturkjps.orgmdpi.com By blocking the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET) in the presynaptic terminal, these compounds increase the concentration of serotonin and norepinephrine in the synaptic cleft. turkjps.orgwayne.edunih.gov This enhancement of serotonergic and noradrenergic neurotransmission is believed to be the key to their therapeutic effect on depression. mdpi.com While tertiary amines like amitriptyline are generally more potent at blocking serotonin reuptake, their secondary amine metabolites, such as nortriptyline, are more potent inhibitors of norepinephrine reuptake. wayne.edu This dual action on multiple monoamine neurotransmitter systems contributes to their clinical efficacy. turkjps.org

| Compound | Class | Primary Mechanism of Action |

| Amitriptyline | Tricyclic Antidepressant (TCA) | Serotonin and Norepinephrine Reuptake Inhibitor mdpi.comwayne.edu |

| Nortriptyline | Tricyclic Antidepressant (TCA) | Primarily a Norepinephrine Reuptake Inhibitor mdpi.comwayne.edu |

Neuroprotective Agents Targeting N-methyl-D-aspartate (NMDA) Receptors

The this compound scaffold has been pivotal in the development of neuroprotective agents, particularly those targeting N-methyl-D-aspartate (NMDA) receptors. frontiersin.orgmdpi.com Overactivation of these glutamate (B1630785) receptors leads to excitotoxicity, a process implicated in several neurodegenerative disorders. The research has often focused on modifying existing NMDA receptor antagonists, such as dizocilpine (B47880) (MK-801), which, despite its potent neuroprotective effects, is limited by significant psychomimetic side effects. frontiersin.org

In one study, researchers designed 27 novel this compound derivatives by modifying the tropane (B1204802) moiety of MK-801 to create compounds with a better therapeutic profile. frontiersin.org These new derivatives were found to have varying levels of inhibitory activity against the two major NMDA receptor subtypes, GluN1/GluN2A and GluN1/GluN2B. frontiersin.orgmdpi.com

Two lead compounds, designated 3l and 6f , were identified based on their potency, bioavailability, and low cytotoxicity. Electrophysiological experiments showed that compound 6f exhibited high inhibition (~90%) of GluN1/GluN2A receptors, while compound 3l showed more moderate inhibition (~50%). frontiersin.orgmdpi.com Crucially, in vivo behavioral studies demonstrated that these compounds did not induce hyperlocomotion, a key side effect associated with MK-801. frontiersin.org Furthermore, in a rat model of NMDA-induced neurodegeneration, compound 3l was shown to significantly reduce hippocampal damage. frontiersin.org These findings highlight the potential of these novel this compound derivatives as neuroprotective agents that lack the severe side effects of their predecessors. frontiersin.org

| Compound | Target | Key Research Finding |

| Dizocilpine (MK-801) | NMDA Receptor (open-channel blocker) | Potent neuroprotective agent but with limiting psychomimetic side effects. frontiersin.org |

| Compound 3l | NMDA Receptor (moderate inhibitor) | Significantly reduces hippocampal damage in neurodegeneration models without inducing hyperlocomotion. frontiersin.org |

| Compound 6f | NMDA Receptor (potent inhibitor) | Shows high relative inhibition (~90%) of the GluN1/GluN2A subtype. frontiersin.orgmdpi.com |

Anticancer and Antiproliferative Activity

The this compound structure has also been explored as a scaffold for the development of new anticancer agents. Research has focused on creating derivatives that can halt the growth of cancer cells and trigger programmed cell death.

The induction of apoptosis (programmed cell death) is a primary strategy for inhibiting tumor proliferation. Several studies have shown that synthetic derivatives of this compound can effectively inhibit the proliferation of cancer cells.

One approach involved synthesizing two series of 1,2,3-triazole tethered this compound conjugates. These novel compounds were screened for their in vitro antiproliferative activity against HepG2 (liver cancer) cell lines. The most active compound in the series, featuring a chloro-substituted aryl ring, demonstrated notable cytotoxic activity. In a similar vein, a series of isoxazole (B147169) analogs incorporating the this compound moiety were synthesized and evaluated against both HepG2 and HeLa (cervical cancer) cell lines. mdpi.com Several of these compounds were found to be active against both types of cancer cells, demonstrating the potential of this chemical class in oncology. The mechanism of action for many such compounds involves the induction of apoptosis, often through the mitochondrial pathway, which includes the activation of caspases and the cleavage of proteins like PARP.

| Derivative Class | Cancer Cell Line(s) | Observed Effect |

| 1,2,3-Triazole this compound Conjugates | HepG2 (Liver Cancer) | Antiproliferative/Cytotoxic Activity |

| Isoxazole this compound Analogs | HepG2 (Liver Cancer), HeLa (Cervical Cancer) | Antiproliferative Activity mdpi.com |

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.com Their aberrant activity is linked to the progression of many cancers, making them an attractive target for anticancer drug development. HDAC inhibitors work by blocking these enzymes, leading to the hyperacetylation of histones, which can reactivate tumor suppressor genes and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

While many classes of compounds have been developed as HDAC inhibitors, the specific investigation of this compound-based derivatives for this purpose is still an emerging area. General patents for HDAC inhibitors have included this compound within long lists of potential scaffolds. However, more detailed research has often focused on structurally related tricyclic systems. The development of potent and selective HDAC inhibitors with a this compound core represents a potential future direction for research, building on the established anticancer potential of the scaffold.

Antimicrobial and Antifungal Properties

The this compound scaffold has been successfully incorporated into novel compounds exhibiting significant antibacterial and antifungal properties. A key example is the synthesis of a series of ten hybrid molecules where a this compound derivative was linked to a 2,5-disubstituted-1,3,4-oxadiazole ring. beilstein-journals.org The 1,3,4-oxadiazole (B1194373) heterocycle is known to be a component of many biologically active molecules. mdpi.com

These novel this compound-oxadiazole analogs were evaluated for their antimicrobial activity against a panel of pathogens. beilstein-journals.org The study revealed that several of the new compounds possessed excellent antibacterial and antifungal activity. beilstein-journals.org

Specifically, compounds 8a, 8d, 8e, and 8j were identified as highly active agents. beilstein-journals.org They were tested against bacterial strains including Staphylococcus aureus and Escherichia coli, and fungal strains such as Aspergillus flavus and Penicillium marneffei. beilstein-journals.orgmdpi.com The findings indicate that the this compound unit can be effectively combined with other pharmacophores like 1,3,4-oxadiazole to create potent antimicrobial agents. beilstein-journals.orgmdpi.com

| Compound | Target Organism Type | Example Strains Tested | Finding |

| This compound-Oxadiazole Analogs (e.g., 8a, 8d, 8e, 8j) | Bacteria | Staphylococcus aureus, Escherichia coli | Highly Active Antibacterial Agents beilstein-journals.org |

| This compound-Oxadiazole Analogs (e.g., 8a, 8d, 8e, 8j) | Fungi | Aspergillus flavus, Penicillium marneffei | Highly Active Antifungal Agents beilstein-journals.orgmdpi.com |

P2-Purinoreceptor Antagonism

P2-purinoreceptors, a class of G-protein coupled receptors, are involved in a multitude of physiological processes and represent important therapeutic targets. frontiersin.org Research has led to the synthesis of disubstituted this compound derivatives designed as antagonists for these receptors. juniperpublishers.comjuniperpublishers.com One synthetic route involves a Wittig reaction followed by a sequence of ester hydrolysis, catalytic hydrogenation, and a Stille coupling-mediated cyclization to yield the final this compound analogue. juniperpublishers.comjuniperpublishers.com

P2Y receptors, a subtype of P2-purinoreceptors, are implicated in conditions like thrombosis, neurological disorders, and cancer. frontiersin.org The development of selective antagonists for these receptors is an active area of research. nih.gov P2Y receptors are classified into subtypes, with P2Y1 and P2Y12 being notable targets for antithrombotic drugs. nih.gov The development of non-nucleotide antagonists has been a key strategy to overcome the degradation of nucleotide-based antagonists by ectonucleotidases. nih.gov

Multidrug Resistance (MDR) Modulation by this compound Derivatives

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). waocp.orgbiomolther.org These transporters actively efflux a wide range of anticancer drugs, reducing their intracellular concentration and therapeutic efficacy. aacrjournals.orgumkc.edu this compound derivatives have emerged as potent modulators of MDR. juniperpublishers.com

P-gp is a primary contributor to MDR in various cancers. umkc.edu this compound derivatives have been investigated for their ability to inhibit P-gp-mediated drug efflux. Zosuquidar (B1662489), a difluoro-cyclopropyl this compound derivative, is a highly potent P-gp inhibitor effective at nanomolar concentrations. researchgate.net It is suggested to act via a noncompetitive inhibitory mechanism, as it is not a substrate for P-gp and is not transported by it. researchgate.net The inhibition of P-gp by these modulators restores the intracellular accumulation of chemotherapeutic agents, thereby sensitizing resistant cancer cells. aacrjournals.org

Mechanistic studies have shown that P-gp modulators can directly interact with the transporter. aacrjournals.org For instance, the modulator XR9576 has been shown to be a potent inhibitor of photoaffinity labeling of P-gp by [3H]azidopine, indicating a direct interaction. aacrjournals.org The inhibition of P-gp-mediated efflux by these compounds leads to an increased intracellular concentration of cytotoxic drugs, effectively reversing the resistance phenotype. aacrjournals.orgmdpi.com

The primary mechanism by which this compound derivatives and other MDR modulators sensitize cancer cells to chemotherapy is the inhibition of drug efflux pumps like P-gp. waocp.orgmdpi.com By blocking the pump, these modulators increase the intracellular concentration of co-administered anticancer drugs to cytotoxic levels. aacrjournals.orgmdpi.com This restored drug accumulation allows the chemotherapeutic agents to reach their intracellular targets and exert their cell-killing effects. mdpi.com

Some modulators have a prolonged duration of action, with inhibitory effects persisting for hours after the modulator is removed from the medium, suggesting they are not readily transported by P-gp. aacrjournals.org This sustained inhibition can be crucial for effective chemosensitization. The sensitization effect is often demonstrated by a significant potentiation of the cytotoxicity of various anticancer drugs, including doxorubicin, paclitaxel (B517696), and vincristine, in MDR cell lines. aacrjournals.org Furthermore, some MDR modulators may induce endoplasmic reticulum stress, which could contribute to their ability to inhibit efflux pumps and sensitize cancer cells to chemotherapy. mdpi.com

Identification and Characterization of Novel Microtubule-Targeting Agents (MTAs)

Microtubules are dynamic polymers essential for various cellular processes, including cell division, and are a key target for anticancer drugs. biorxiv.orgtubintrain.eu Microtubule-targeting agents (MTAs) interfere with microtubule dynamics, either by stabilizing or destabilizing the polymer, leading to mitotic arrest and apoptosis. tubintrain.euoncotarget.com Recent research has identified certain this compound derivatives as a new class of MTAs. biorxiv.org

The discovery of new MTAs often relies on high-throughput screening (HTS) assays that can efficiently test large compound libraries for their ability to interact with tubulin. amegroups.cn One innovative HTS method utilizes nano differential scanning fluorimetry (nanoDSF) to assess both compound-tubulin binding and the quantitative impact on tubulin polymerization. biorxiv.org This technique has been validated using libraries of approved drugs and has successfully identified known MTAs as well as novel candidates. biorxiv.org

Other HTS methods involve observing the effect of compounds on in vitro microtubule assembly in 96-well plates using fluorescence plate readers. nih.gov These assays can be adapted for ligands that either inhibit or promote microtubule polymerization. nih.gov Image-based HTS assays using cell lines like HepaRG combined with high-content imaging and machine learning have also been developed to screen for microtubule disruption. nih.gov

A study utilizing a nanoDSF-based screening approach identified a group of this compound derivatives, traditionally known as tricyclic antidepressants, as modest inhibitors of tubulin polymerization. biorxiv.org These compounds include Nortriptyline, Loratadine, and Protriptyline, among others. biorxiv.org Their interaction with tubulin leads to a measurable change in the tubulin polymerization temperature. biorxiv.org

The effect of MTAs on tubulin polymerization dynamics is a critical aspect of their mechanism of action. nih.gov Stabilizing agents promote the assembly of microtubules, while destabilizing agents inhibit it. researchgate.netnih.gov Even at low concentrations, many MTAs can suppress the dynamic instability of microtubules without significantly altering the total microtubule polymer mass, which is sufficient to disrupt mitosis. tubintrain.eu The interaction of this compound derivatives with tubulin introduces a new facet to their pharmacological profile, suggesting potential applications in cancer therapy beyond their established roles. biorxiv.org

Strategies for Enhanced Drug Delivery Systems Utilizing this compound Conjugates

The therapeutic application of this compound derivatives can be significantly enhanced by their incorporation into advanced drug delivery systems. Conjugation of these compounds to various nanocarriers, such as nanoparticles and liposomes, offers a promising strategy to overcome challenges like poor solubility, lack of target specificity, and drug resistance. These sophisticated delivery platforms are designed to improve the pharmacokinetic profile, enable controlled release, and facilitate targeted delivery of this compound-based agents to the site of action, thereby maximizing their therapeutic efficacy while minimizing systemic toxicity.

One of the key areas where this approach has shown considerable promise is in overcoming multidrug resistance (MDR) in cancer therapy. cancerbiomed.orgmdpi.commdpi.com MDR is a major obstacle to the success of chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport anticancer drugs out of cancer cells. cancerbiomed.org this compound derivatives, such as zosuquidar, are potent P-gp inhibitors. cancerbiomed.orgmdpi.comrsc.orgnih.gov By conjugating or co-delivering these inhibitors with chemotherapeutic agents using nanocarriers, it is possible to locally disable the efflux pump mechanism, thereby increasing the intracellular concentration and efficacy of the co-administered drug. rsc.orgnih.gov

Nanoparticle-Based Conjugates for Overcoming Multidrug Resistance